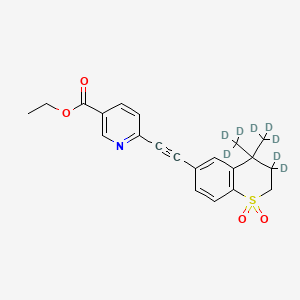

Tazarotene sulfone-d8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tazarotene sulfone-d8 is a deuterated form of tazarotene sulfone, a derivative of tazarotene. Tazarotene is a third-generation acetylenic retinoid used primarily in the treatment of acne, psoriasis, and photoaging. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of tazarotene due to its stable isotope labeling.

Méthodes De Préparation

The synthesis of tazarotene sulfone-d8 involves several steps, starting from commercially available precursors. The general synthetic route includes:

Starting Materials: The synthesis begins with 4,4-dimethyl-6-bromothiochromane S-oxide, 2-methyl-3-butyn-2-ol, and 6-chloronicotinic acid ethyl ester.

Reaction Conditions: The key steps involve palladium-mediated coupling reactions, which are efficient and avoid the use of hazardous organometallic compounds.

Analyse Des Réactions Chimiques

Tazarotene sulfone-d8 undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiochromane moiety can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

Substitution: The acetylenic bond allows for substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions: Typical reagents include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride.

Applications De Recherche Scientifique

Tazarotene sulfone-d8 has several applications in scientific research:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of tazarotene in biological systems.

Metabolic Pathways: Helps in identifying and quantifying the metabolites of tazarotene.

Drug Development: Assists in the development of new retinoid-based therapies by providing insights into the drug’s behavior in the body.

Analytical Chemistry: Employed in mass spectrometry and other analytical techniques to trace the metabolic fate of tazarotene.

Mécanisme D'action

The mechanism of action of tazarotene sulfone-d8 is similar to that of tazarotene:

Retinoic Acid Receptors: The active form, tazarotenic acid, binds to retinoic acid receptors (RARα, RARβ, and RARγ), with a higher affinity for RARβ and RARγ.

Gene Expression: This binding modifies gene expression, leading to the regulation of cell proliferation, differentiation, and apoptosis.

Pathways Involved: The pathways influenced include those related to skin cell turnover and inflammation, making it effective in treating conditions like acne and psoriasis.

Comparaison Avec Des Composés Similaires

Tazarotene sulfone-d8 can be compared with other retinoid derivatives:

Tazarotene: The non-deuterated form, used widely in dermatology.

Isotretinoin: Another retinoid used for severe acne, but with a different mechanism of action.

Adapalene: A third-generation retinoid with similar applications but different receptor affinities.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and medical fields.

Propriétés

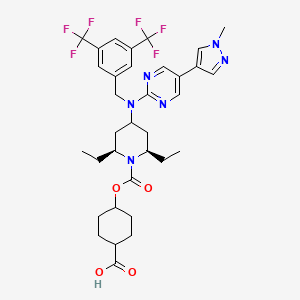

Formule moléculaire |

C21H21NO4S |

|---|---|

Poids moléculaire |

391.5 g/mol |

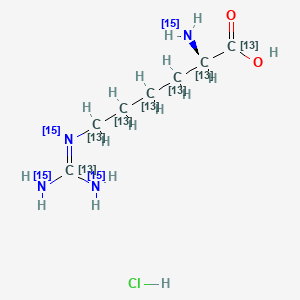

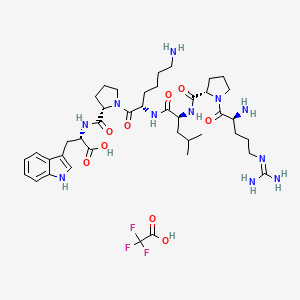

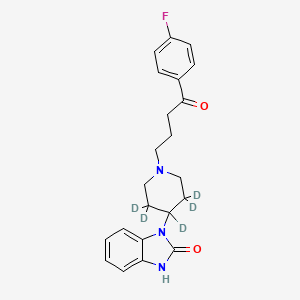

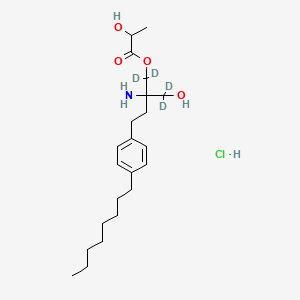

Nom IUPAC |

ethyl 6-[2-[3,3-dideuterio-1,1-dioxo-4,4-bis(trideuteriomethyl)-2H-thiochromen-6-yl]ethynyl]pyridine-3-carboxylate |

InChI |

InChI=1S/C21H21NO4S/c1-4-26-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-27(19,24)25/h6-7,9-10,13-14H,4,11-12H2,1-3H3/i2D3,3D3,11D2 |

Clé InChI |

SJFOIGKIUMLIQZ-GHVPMAEMSA-N |

SMILES isomérique |

[2H]C1(CS(=O)(=O)C2=C(C1(C([2H])([2H])[2H])C([2H])([2H])[2H])C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OCC)[2H] |

SMILES canonique |

CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)S(=O)(=O)CCC3(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide](/img/structure/B12423745.png)

![1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]urea](/img/structure/B12423748.png)